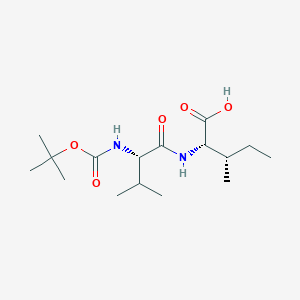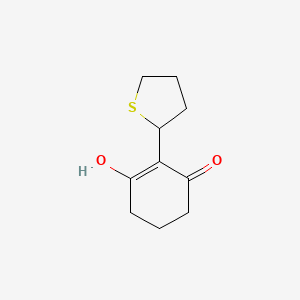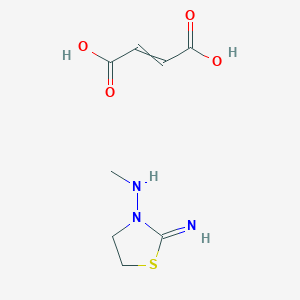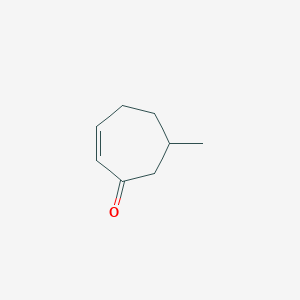![molecular formula C14H20N2O2 B14463032 3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine CAS No. 73242-30-5](/img/structure/B14463032.png)
3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine is a heterocyclic organic compound containing both nitrogen and oxygen atoms within its structure. This compound is part of the oxazolidinone family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine typically involves the reaction of 3-methyl-1,3-oxazolidin-2-one with appropriate phenyl derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the reaction can be carried out in the presence of lithium tetrafluoroborate or lithium hexafluorophosphate as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures consistent quality and scalability, which is essential for commercial applications. The use of advanced purification techniques, such as fractional freezing and high vacuum distillation, helps in obtaining the compound in its purest form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antibiotics.
Industry: Utilized in the production of advanced materials and as an electrolyte in lithium batteries
Mécanisme D'action
The mechanism of action of 3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For instance, oxazolidinones are known to inhibit protein synthesis by targeting the ribosomal subunits .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxazolidone: A simpler oxazolidinone with similar structural features but different applications.
Linezolid: An antibiotic oxazolidinone used to treat bacterial infections.
Tedizolid: Another antibiotic with enhanced potency and spectrum of activity compared to linezolid.
Uniqueness
3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual oxazolidinone rings make it a versatile compound for various applications, distinguishing it from simpler oxazolidinones and other related compounds .
Propriétés
Numéro CAS |
73242-30-5 |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
3-methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine |
InChI |
InChI=1S/C14H20N2O2/c1-15-7-9-17-13(15)11-3-5-12(6-4-11)14-16(2)8-10-18-14/h3-6,13-14H,7-10H2,1-2H3 |
Clé InChI |
DUTXCVOALBGTMN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOC1C2=CC=C(C=C2)C3N(CCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)











